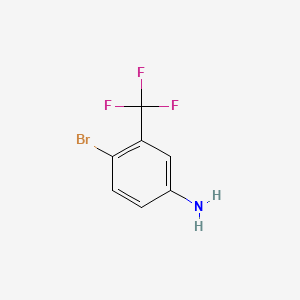

4-Bromo-3-(trifluoromethyl)aniline

Descripción general

Descripción

4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) is a halogenated aromatic amine with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the amine substituent. Key physicochemical properties include:

- Melting point: 47–49°C

- Boiling point: 81–84°C at 0.5 mmHg

- Density: ~1.697 g/cm³

- Refractive index: 1.532 (estimated) .

This compound is widely used as a precursor in pharmaceutical synthesis, such as in the preparation of AUY954, a sphingosine-1-phosphate receptor agonist , and intermediates for selective androgen receptor modulators (SARMs) . Its electron-withdrawing -CF₃ group enhances electrophilic substitution reactivity, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Métodos De Preparación

Bromination of 3-(trifluoromethyl)aniline

A common route involves brominating 3-(trifluoromethyl)aniline or its protected derivatives using brominating agents such as N-bromosuccinimide (NBS) in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Reaction conditions: Typically, the reaction is conducted at 50°C for about 1 hour under nitrogen atmosphere.

- Regioselectivity: The trifluoromethyl group is a strong meta-director and electron-withdrawing, favoring bromination at the para position to the amino group (i.e., the 4-position).

- Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The crude product is purified by column chromatography using gradient elution (ethyl acetate/hexane mixtures).

- Yields and byproducts: The desired 4-bromo isomer is obtained with yields around 15%, alongside minor amounts of 2-bromo isomer and dibrominated byproducts. Optimization of reaction time and stoichiometry reduces side products.

Stepwise Synthesis from Trifluoromethylated Aromatic Precursors

Alternative methods start from trifluoromethyl-substituted benzene derivatives, such as 4-bromo-2-fluorobenzotrifluoride, which undergo lithiation and subsequent functionalization steps:

- Lithiation and methylation: Treatment with n-butyllithium and diisopropylamine at low temperatures (-78°C) followed by methyl iodide addition introduces methyl groups at desired positions.

- Amination: Subsequent reactions with tert-butyl carbamate and palladium-catalyzed coupling under nitrogen atmosphere yield protected amine intermediates.

- Deprotection: Acidic treatment (e.g., methanolic hydrogen chloride) removes protecting groups to afford the target aniline hydrochloride salts with high yields (~95%).

This multi-step approach offers mild reaction conditions, high selectivity, and scalability.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) | 1.1 equivalents to limit dibromination |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent enhances regioselectivity |

| Temperature | 50°C | Balances reaction rate and selectivity |

| Reaction time | 1 hour | Longer times increase ortho-substitution |

| Purification | Column chromatography (EtOAc/hexane gradient) | Essential to separate isomers and impurities |

- Nuclear Magnetic Resonance (NMR): Aromatic proton signals distinguish 4-bromo isomer (singlet at δ ~7.09 ppm) from 2-bromo isomer (singlet at δ ~8.60 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with C7H5BrF3N.

- Preparative High-Performance Liquid Chromatography (HPLC): Used for baseline separation of isomeric mixtures.

- The bromine substituent in 4-Bromo-3-(trifluoromethyl)aniline enables further functionalization via Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of diverse derivatives.

- Computational studies (Density Functional Theory) support the observed regioselectivity by showing electron density depletion at the para position due to trifluoromethyl groups.

- The compound serves as a key intermediate in the synthesis of bioactive molecules, including antitubercular agents, where trifluoromethyl groups enhance lipophilicity and target binding.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct bromination | 3-(Trifluoromethyl)aniline | NBS, DMF, 50°C, 1 h | ~15 | Requires chromatographic purification |

| Lithiation and methylation | 4-Bromo-2-fluorobenzotrifluoride | n-BuLi, diisopropylamine, methyl iodide | Not specified | Multi-step, mild conditions |

| Amination and deprotection | Protected intermediates | Pd catalyst, tert-butyl carbamate, HCl | ~95 | High yield, scalable |

The preparation of this compound is well-established through selective bromination of trifluoromethyl-substituted anilines or via multi-step lithiation and amination routes. Optimization of reaction conditions, particularly bromination parameters, is critical to maximize regioselectivity and yield. Analytical techniques such as NMR and HRMS are essential for confirming product identity and purity. The compound’s unique electronic properties make it a valuable intermediate in pharmaceutical and materials chemistry.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted anilines.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines and other reduced forms.

Aplicaciones Científicas De Investigación

4-Bromo-3-(trifluoromethyl)aniline is utilized in several scientific research areas:

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(trifluoromethyl)aniline in biological systems involves its interaction with specific molecular targets. For instance, its derivatives act as agonists on sphingosine-1-phosphate receptors, influencing cellular signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

4-Chloro-3-(trifluoromethyl)aniline (CAS: 320-51-4) and 4-Fluoro-3-(trifluoromethyl)aniline

- Structural Differences : Replacement of bromine with chlorine or fluorine alters halogen size, electronegativity, and polarizability.

- Impact on Properties: Melting Points: The bromo derivative (47–49°C) has a lower melting point than the chloro analog (data unspecified), likely due to bromine’s larger atomic size reducing crystal packing efficiency. Reactivity: Bromine’s lower electronegativity compared to chlorine/fluorine enhances its leaving-group ability in nucleophilic substitutions.

- Applications: Chloro analogs are used in nonlinear optical (NLO) materials due to their distinct vibrational and electronic profiles .

3-Bromo-4-(trifluoromethyl)aniline (CAS: 172215-91-7)

- Structural Difference : Bromine and -CF₃ groups are transposed (bromine at meta, -CF₃ at para).

- Impact : Altered substituent positions modify steric and electronic interactions. For example, para-CF₃ may direct electrophilic reactions differently, affecting synthesis pathways .

Positional Isomers of Bromo-Trifluoromethyl Anilines

- Reactivity Trends : Ortho-bromo derivatives exhibit steric hindrance, slowing reactions compared to para-substituted analogs. Meta-substituted bromine (e.g., 5-Bromo-2-CF₃-aniline) balances electronic and steric effects for versatile coupling reactions .

N-Substituted Derivatives

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (CAS: 1152870-19-3)

- Structural Modification : Addition of isopropyl group to the amine.

- Impact :

- Applications : Used in tailored drug candidates requiring controlled steric environments.

Electronic and Spectroscopic Comparisons

A combined experimental and theoretical study compared vibrational spectra of 4-Bromo- , 4-Chloro- , and 4-Fluoro-3-(trifluoromethyl)aniline :

- CF₃ Group Influence : The -CF₃ group induces significant red shifts in NH₂ stretching modes due to electron withdrawal.

- Halogen Effects : Bromine’s polarizability enhances infrared absorption intensities compared to lighter halogens.

- NLO Potential: Bromo and chloro derivatives exhibit stronger hyperpolarizability values, making them candidates for NLO materials .

Actividad Biológica

4-Bromo-3-(trifluoromethyl)aniline (CAS Number: 393-36-2) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring, exhibits significant electronic properties that influence its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 240.02 g/mol

- Structural Features : The presence of the trifluoromethyl group enhances the compound's lipophilicity and can affect its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.

- Sphingosine-1-Phosphate Receptor Agonism : The compound has been identified as an agonist for sphingosine-1-phosphate (S1P) receptors, which are crucial in regulating cellular signaling pathways involved in inflammation, immune response, and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, with some exhibiting activity against Gram-positive bacteria .

- Cancer Research : Structural analogs have shown promise as inhibitors of key enzymes involved in cancer cell proliferation, particularly through mechanisms that induce apoptosis and inhibit critical signaling pathways like ERK1/2 and Akt phosphorylation.

1. Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound to evaluate their biological activity. The derivatives were tested for their ability to act on S1P receptors, revealing that specific modifications to the trifluoromethyl group enhanced receptor selectivity and potency.

2. Antimicrobial Properties

In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) ranged from 15.625 μM to 125 μM, indicating moderate efficacy . The mechanism was linked to the inhibition of protein synthesis pathways.

3. Cancer Therapeutics

A derivative known as 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine was studied for its role as a BRAF kinase inhibitor, showing potential in treating melanoma. This compound operates through allosteric inhibition rather than direct competition with ATP binding, highlighting a novel approach in targeting BRAF mutations associated with various cancers.

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 4-Bromo-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Classification: Basic

Answer: The compound is commonly synthesized via bromination of precursor anilines. For example, bromination of 3-(trifluoromethyl)aniline using 1,3-dibromo-5,5-dimethylhydantoin in DMAc yields this compound (97% purity) . Reaction temperature (optimized at 80–90°C) and solvent polarity significantly affect regioselectivity and yield. Post-synthesis purification via vacuum distillation (81–84°C/0.5 mmHg) is critical to remove unreacted brominating agents .

Q. How can the electronic effects of the trifluoromethyl group impact cross-coupling reactions involving this compound?

Classification: Advanced

Answer: The strong electron-withdrawing nature of the -CF₃ group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. In Suzuki-Miyaura couplings, the bromine atom at the 4-position reacts preferentially due to steric and electronic directing effects. Computational DFT studies suggest the -CF₃ group lowers the LUMO energy at the brominated position, enhancing reactivity with arylboronic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Classification: Basic

Answer:

- ¹H/¹³C NMR : The amine proton resonates at δ 4.8–5.2 ppm (broad singlet), while aromatic protons appear as doublets (δ 6.8–7.2 ppm). The -CF₃ group shows a quartet in ¹⁹F NMR at δ -63 to -65 ppm .

- FT-IR : Key peaks include N-H stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 241.02 (C₇H₅BrF₃N⁺) .

Q. How does the compound’s stability vary under acidic or basic conditions?

Classification: Advanced

Answer: The -CF₃ group enhances stability under acidic conditions due to its electron-withdrawing nature, but the amine group is prone to protonation, limiting reactivity in strongly acidic media. In basic conditions (pH > 10), deprotonation of the -NH₂ group can lead to side reactions (e.g., oxidation or dimerization). Storage under inert atmospheres at 4°C is recommended to prevent degradation .

Q. What safety protocols are essential when handling this compound?

Classification: Basic

Answer: The compound is classified as Acute Toxicity Category 4 (dermal, inhalation). Key precautions:

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid contact with reducing agents (risk of exothermic decomposition).

- Spills should be neutralized with 10% sodium bicarbonate and absorbed in vermiculite .

Q. How is this compound utilized in medicinal chemistry applications?

Classification: Advanced

Answer: It serves as a key intermediate in synthesizing sphingosine-1-phosphate receptor agonists (e.g., AUY954) and selective androgen receptor modulators (SARMs). The -CF₃ group improves metabolic stability by reducing cytochrome P450-mediated oxidation. Structure-activity relationship (SAR) studies often involve replacing -Br with -CN or -I to modulate binding affinity .

Q. What strategies optimize regioselectivity in bromination reactions of trifluoromethyl-substituted anilines?

Classification: Advanced

Answer: Regioselectivity is controlled by:

- Solvent choice : Polar aprotic solvents (e.g., DMAc) favor para-bromination via stabilization of the transition state.

- Catalysts : FeCl₃ or AlCl₃ directs bromine to the ortho position, while NBS (N-bromosuccinimide) in CCl₄ favors para .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Classification: Advanced

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier orbitals. The -CF₃ group creates a partial positive charge at the 4-position, making it susceptible to nucleophilic attack. HOMO-LUMO gaps correlate with experimental reaction rates—smaller gaps indicate higher reactivity .

Q. What purification methods are recommended for isolating high-purity this compound?

Classification: Basic

Answer:

- Recrystallization : Use hexane/ethyl acetate (3:1) at -20°C.

- Column Chromatography : Silica gel with 10% EtOAc in hexane (Rf = 0.4–0.5).

- Purity is confirmed by HPLC (C18 column, 70:30 MeOH:H₂O, retention time ~8.2 min) .

Q. Are there contradictions in reported melting points or spectral data for this compound?

Classification: Advanced

Answer: Discrepancies exist in melting points: Sigma-Aldrich reports 47–49°C , while Avra Synthesis cites 47–49°C . Variations may arise from polymorphic forms or trace solvents. Cross-validate with DSC (Differential Scanning Calorimetry) and ensure samples are thoroughly dried before analysis .

Propiedades

IUPAC Name |

4-bromo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNISOAUPSJDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192540 | |

| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-36-2 | |

| Record name | 4-Bromo-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.